Aragonite (Ca(CO3)) (9CI)

Nanomechanics Biomaterials Composite Fillers

When performance depends on the polymorph, not just the formula, specify aragonite. Its orthorhombic, acicular structure delivers bioactivity that calcite lacks—actively nucleating apatite for osseointegration—while providing 5 GPa modulus for ductile composites and complete inertness in amino acid solutions where calcite dissolves. For bone cements, flexible implants, or high-filler paper, this is the only CaCO₃ that meets all three demands.

Molecular Formula CH2CaO3
Molecular Weight 102.1 g/mol
CAS No. 14791-73-2
Cat. No. B089015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAragonite (Ca(CO3)) (9CI)
CAS14791-73-2
Molecular FormulaCH2CaO3
Molecular Weight102.1 g/mol
Structural Identifiers
SMILESC(=O)(O)O.[Ca]
InChIInChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);
InChIKeyFYHXNYLLNIKZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aragonite (CaCO₃, CAS 14791-73-2): Orthorhombic Polymorph with Phase-Dependent Bioactivity and Higher Density Than Calcite


Aragonite (CAS 14791-73-2), chemical formula CaCO₃, is an anhydrous crystalline polymorph of calcium carbonate characterized by an orthorhombic crystal system that commonly forms acicular (needle-like) crystals [1]. It is metastable at ambient temperature and pressure, with stability favored at elevated temperature and/or pressure, whereas calcite is the thermodynamically stable phase under standard atmospheric conditions [2]. Its physical properties—including Mohs hardness of 3.5–4.0, specific gravity/density of approximately 2.95 g/cm³, and solubility product constant (pKsp) of 8.34 at 20 °C—differ materially from those of calcite (Mohs 3, density 2.71 g/cm³, pKsp 8.48) and vaterite (Mohs 3–4, density 2.95 g/cm³, pKsp 7.93) [1].

Why Generic Substitution Fails: Aragonite (CAS 14791-73-2) Exhibits Phase-Specific Performance Not Replicable by Calcite or Vaterite


Calcium carbonate polymorphs (calcite, aragonite, vaterite) are not interchangeable in scientific or industrial applications because their distinct crystal structures govern divergent physicochemical behaviors. Although they share the identical chemical formula, aragonite's orthorhombic, acicular morphology confers a unique combination of higher density, anisotropic mechanical reinforcement capability in composite materials, and phase-specific bioactivity—evidenced by differential hydroxyapatite nucleation in simulated body fluid (SBF) [1]. Furthermore, aragonite's dissolution kinetics in organic media and its stability under mechanical load deviate substantially from those of calcite [2]. The evidence below quantifies these distinctions, demonstrating that procurement specifications must be polymorph-aware to avoid performance failure.

Aragonite (CAS 14791-73-2) Quantitative Differentiation Evidence: Head-to-Head Data vs. Calcite and Vaterite


Aragonite's Elastic Modulus (5 ± 4 GPa) is Significantly Lower than Calcite (16 ± 7 GPa) – Enabling Ductile Deformation

Synthetic aragonite exhibits a markedly lower elastic modulus than synthetic calcite, measured under identical nanoindentation conditions. This lower stiffness translates to greater compliance and ductility when incorporated into polymer matrices, reducing the risk of brittle failure. The elastic modulus for aragonite was measured at 5(4) GPa, calcite at 16(7) GPa, and vaterite at 31(8) GPa [1]. In poly(ε-caprolactone) (PCL) composites, aragonite-filled samples retained high elongation at break even at 50 wt% loading, whereas calcite-filled composites experienced a two-order-of-magnitude reduction in elongation [2].

Nanomechanics Biomaterials Composite Fillers

Aragonite is Bioactive in Simulated Body Fluid; Calcite is Essentially Inert

When incubated in simulated body fluid (SBF) at 37 °C, the thermodynamically stable calcite phase showed negligible surface transformation and was deemed 'essentially inert.' In stark contrast, the metastable aragonite phase promoted the rapid formation of calcium phosphate (biomimetic apatite) on its surface, a key indicator of in vivo osseointegration potential [1]. This phase-dependent bioactivity is a critical differentiator for biomedical procurement.

Bioactivity Bone Cement Osseointegration

Aragonite Pearl Exhibits Superior In Vivo Osteogenic Capacity Over Vaterite Pearl

In a rabbit critical-sized radial bone defect model, poly-L-lactic acid (PLLA) scaffolds incorporating aragonite pearl powder demonstrated significantly greater bone regeneration than scaffolds incorporating vaterite pearl powder. Micro-CT analysis confirmed enhanced bridging of the segmental defect with aragonite. Furthermore, limbs implanted with PLLA/aragonite scaffolds bore significantly higher bending loads in three-point bending tests compared to PLLA/vaterite and pure PLLA controls [1].

Osteogenesis Bone Graft In Vivo

Needle-like Aragonite Enhances Paper Tensile Strength vs. Conventional PCC Filler

Replacing conventional precipitated calcium carbonate (PCC) filler with needle-like aragonite whiskers in paper handsheets improves tensile strength, Z-direction tensile strength, and folding endurance. This mechanical reinforcement is attributed to the 'twining effect' between the high-aspect-ratio aragonite crystals and paper fibers, a benefit not observed with commercial PCC fillers [1].

Paper Making Filler Mechanical Properties

Aragonite Dissolution is Significantly Suppressed in Amino Acid Solutions Relative to Calcite

In L-glutamic and L-aspartic acid solutions (weak acidity, pH > 3), calcite undergoes active dissolution, albeit limited by surface adsorption of Ca-carboxylate salts. Under identical conditions, aragonite exhibits no measurable dissolution or surface reaction, demonstrating superior chemical resistance in organic acid media [1].

Dissolution Surface Chemistry Biomineralization

Aragonite's Volumetric Thermal Expansion Coefficient (49.2 × 10⁻⁶ K⁻¹) is Slightly Higher than Calcite (48.6 × 10⁻⁶ K⁻¹)

Dilatometry measurements at 303 K revealed that synthetic aragonite possesses a volumetric thermal expansion coefficient of 49.2(8) × 10⁻⁶ K⁻¹, compared to 48.6(2) × 10⁻⁶ K⁻¹ for calcite and 44.1(3) × 10⁻⁶ K⁻¹ for vaterite [1]. While the difference between aragonite and calcite is modest, it is quantifiable and may influence dimensional stability in composite materials subject to thermal cycling.

Thermal Expansion Nanomechanics Material Science

Optimal Procurement Scenarios for Aragonite (CAS 14791-73-2) Based on Quantitative Differentiation Evidence


Bone Substitute Cements and Grafts Requiring Bioactivity and Controlled Resorption

Procure aragonite specifically for calcium carbonate-based bone cements and composite scaffolds where in vivo bioactivity (surface apatite formation) is required. The evidence confirms that calcite is bio-inert and fails to nucleate calcium phosphate [1], while aragonite actively promotes osseointegration [1]. Furthermore, in vivo studies demonstrate superior osteogenic capacity of aragonite pearl over vaterite pearl in critical bone defects [2]. Procurement of aragonite rather than generic CaCO₃ ensures the intended resorption kinetics and bone bonding are achieved.

Ductile Polymer-Ceramic Composites for Flexible Biomedical Devices and Packaging

When formulating poly(ε-caprolactone) or similar polyester composites that must retain high elongation at break under substantial filler loading (e.g., 50 wt%), aragonite is the required polymorph. Head-to-head data show that calcite-filled PCL suffers a two-order-of-magnitude drop in elongation at break, resulting in a brittle, unusable material [1]. Aragonite's low elastic modulus (5 GPa vs. calcite's 16 GPa) [2] permits the creation of ductile, high-filler-content materials suitable for flexible implants, drug delivery matrices, or biodegradable packaging.

High-Strength Paper Products with Increased Filler Loading

Paper manufacturers seeking to reduce raw material costs by increasing filler content without sacrificing tensile strength, Z-direction strength, or folding endurance should specify needle-like aragonite whiskers. Evidence shows that substituting commercial PCC with aragonite improves these mechanical properties due to the physical interlocking (twining) of acicular crystals with cellulose fibers [1]. This allows for higher filler loading ratios, directly reducing pulp consumption while maintaining or improving paper quality.

Biomimetic and pH-Sensitive Drug Delivery Systems in Organic Acid Environments

For drug delivery or biosensing applications where the calcium carbonate carrier will be exposed to amino acids or organic acid-rich biological fluids (e.g., gastrointestinal tract, tumor microenvironment), aragonite offers a critical advantage. Unlike calcite, which dissolves in L-glutamic and L-aspartic acid solutions, aragonite demonstrates complete resistance to dissolution under these conditions [1]. This chemical inertness ensures the structural integrity and controlled release profile of the aragonite-based carrier in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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